3-Oxocyclopent-1-enecarbaldehyde
Description
Structural Features and Unique Reactivity Considerations of the Cyclopentenone Framework with Aldehyde Functionality
The structure of 3-Oxocyclopent-1-enecarbaldehyde is characterized by a five-membered ring containing a ketone at the 3-position and an aldehyde group attached to the 1-position of a carbon-carbon double bond. This arrangement of functional groups—an α,β-unsaturated ketone conjugated with an aldehyde—results in a molecule with multiple reactive sites, making it a versatile substrate in organic reactions.
The key structural features and consequent reactivity are:
Electrophilic Centers: The molecule possesses three primary electrophilic centers. The carbonyl carbon of the aldehyde is highly susceptible to nucleophilic attack. Additionally, the enone system has two electrophilic sites: the carbonyl carbon of the ketone and, due to conjugation, the β-carbon (C5). This allows for 1,2-addition to the ketone, 1,4-conjugate addition (Michael addition) to the enone, and direct addition to the aldehyde.
Conjugated System: The extended π-system across the aldehyde, the double bond, and the ketone influences the molecule's electronic properties and spectroscopic characteristics. This conjugation stabilizes the molecule but also activates the β-carbon for nucleophilic attack.
Cycloaddition Potential: The electron-deficient nature of the double bond, enhanced by two electron-withdrawing carbonyl groups, makes this compound a potent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. libretexts.org The reaction is typically favored when the dienophile is substituted with electron-attracting groups, a condition this molecule satisfies exceptionally well. libretexts.org
The inherent reactivity of aldehydes means they are readily oxidized to carboxylic acids. nih.gov Simultaneously, the cyclopentenone core is a well-studied motif in thermal decomposition research. Studies on the pyrolysis of 2-cyclopentenone show that at high temperatures, the ring undergoes unimolecular decomposition to yield products like carbon monoxide, ketene, and various small hydrocarbons. digitellinc.comacs.org This suggests that while the this compound framework is a versatile synthetic tool, its thermal stability may be a consideration in high-temperature reaction conditions.
Table 1: Reactivity Profile of Functional Groups in this compound
| Functional Group | Type of Reaction | Description |
| Aldehyde | Nucleophilic Addition | The carbonyl carbon is a hard electrophile, readily attacked by various nucleophiles. |
| Aldehyde | Oxidation | Can be easily oxidized to the corresponding carboxylic acid. |
| α,β-Unsaturated Ketone | Michael (1,4) Addition | The β-carbon is a soft electrophile, susceptible to attack by soft nucleophiles like enolates and cuprates. |
| α,β-Unsaturated Ketone | Nucleophilic (1,2) Addition | The ketone carbonyl carbon can be attacked by hard nucleophiles like organolithium reagents. |
| Alkene (Conjugated) | Cycloaddition | Acts as an electron-poor dienophile in Diels-Alder reactions. libretexts.org |
Theoretical Significance and Synthetic Potential of the this compound Core
The theoretical significance of this compound lies in its status as a multifunctional building block. The presence of distinct, yet electronically linked, reactive sites allows for selective and sequential chemical transformations, enabling the construction of complex molecular scaffolds from a relatively simple precursor.
Its synthetic potential is broad:
Sequential Reactions: Chemists can exploit the different reactivities of the functional groups. For instance, a soft nucleophile could be used to perform a Michael addition at the β-position, followed by a Wittig reaction or reduction at the aldehyde, leaving the ketone untouched for a later transformation.
Precursor to Complex Ring Systems: As a participant in cycloaddition reactions, it can be used to generate bicyclic and polycyclic systems that are foundational to many natural products and pharmaceutical agents. rsc.org For example, its use as a dienophile in a Diels-Alder reaction would rapidly generate a bicyclo[2.2.1]heptane framework with multiple points for further functionalization.
Platform for Stereoselective Synthesis: The prochiral nature of the molecule at several positions allows for the application of asymmetric catalysis to introduce chirality, leading to enantiomerically enriched products. The ketone and the double bond offer handles for asymmetric reductions or additions.
Theoretical studies on related cyclopentanone (B42830) systems, particularly in the context of aldol (B89426) condensations with aldehydes like furfural (B47365) and benzaldehyde, underscore the utility of the five-membered ring as a core structure for producing biofuel precursors. researchgate.netrsc.org These studies, often supported by Density Functional Theory (DFT) calculations, explore reaction mechanisms and energy barriers, providing insight into how the cyclopentanone moiety can be strategically employed in catalysis. rsc.org
Overview of Research Trajectories Related to 3-Oxocyclopent-1-ene Derivatives (e.g., carboxylic acids, esters, nitriles) in Academic Synthesis
While research directly on this compound is limited in publicly available literature, significant work has been conducted on its closely related derivatives, which highlights the synthetic value of the core structure.
3-Oxocyclopent-1-enecarboxylic Acid: This derivative is perhaps the most studied. It serves as a key intermediate in organic synthesis. epa.gov Its preparation can be achieved through methods like the hydrolysis of its corresponding methyl ester. The reactivity of this compound is defined by the interplay between the ketone and the carboxylic acid, making it a target in medicinal chemistry research.
3-Oxocyclopent-1-ene Esters: The methyl ester of 3-oxocyclopent-1-enecarboxylic acid is a notable derivative. Synthetic procedures have been developed for its bromination to yield methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate. This resulting compound is a powerful substrate for [4+2] cycloaddition reactions, demonstrating excellent regioselectivity and diastereoselectivity.
3-Oxocyclopent-1-enecarbonitrile (B3051514): The nitrile derivative is another valuable synthetic intermediate. While specific studies on the cyclopentene (B43876) variant are scarce, research on the analogous 3-oxocyclohex-1-ene-1-carbonitrile shows its utility as a versatile participant in [2+2] and [4+2] cycloadditions, as well as conjugate additions. researchgate.net This suggests that 3-oxocyclopent-1-enecarbonitrile would similarly serve as an excellent building block for generating complex nitrogen-containing cyclic and bicyclic structures.
Table 2: Selected Properties of Structurally Related Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Identifier |
| 1-Cyclopentene-1-carboxaldehyde | C₆H₈O | 96.13 | CAS: 6140-65-4 nih.gov |
| Cyclopent-3-ene-1-carbaldehyde | C₆H₈O | 96.13 | CAS: 20145-35-1 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-oxocyclopentene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-4-5-1-2-6(8)3-5/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSLHYYFQCKPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Aspects of 3 Oxocyclopent 1 Enecarbaldehyde Transformations
Reactions at the Aldehyde Carbonyl Center
The aldehyde group is a primary site for nucleophilic attack and redox transformations.
Nucleophilic Addition Reactions
The aldehyde carbonyl carbon is electrophilic and readily undergoes addition reactions with various nucleophiles.
Wittig Reaction: This reaction converts aldehydes or ketones into alkenes using a phosphonium (B103445) ylide, known as a Wittig reagent. wikipedia.orglibretexts.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org For 3-oxocyclopent-1-enecarbaldehyde, this provides a method to extend the carbon chain at the aldehyde position, forming a new carbon-carbon double bond. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org
Aldol (B89426) Condensations: In an aldol condensation, an enolate ion reacts with a carbonyl compound to create a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. sigmaaldrich.comlibretexts.org While self-condensation of an aldehyde can be an issue, directed aldol condensations can be achieved. orgsyn.org For instance, the enolate derived from a ketone can react with this compound. The reaction is typically catalyzed by a base, such as sodium hydroxide, and involves the nucleophilic addition of the enolate to the aldehyde's carbonyl carbon. sigmaaldrich.comresearchgate.net
Knoevenagel Condensations: This is a modification of the aldol condensation where an active hydrogen compound reacts with an aldehyde or ketone. libretexts.orgwikipedia.org The active hydrogen compound is typically a dicarbonyl compound, such as malonic acid or its esters, which is deprotonated by a weak base (like an amine) to form a nucleophilic enolate. wikipedia.orgrsc.org This enolate then adds to the aldehyde group of this compound. The initial adduct often undergoes dehydration to yield a conjugated system. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and has been developed under various conditions, including solvent-free systems. rsc.orgresearchgate.net
| Reaction | Reagent Type | Product Type | Key Features |
|---|---|---|---|
| Wittig Reaction | Phosphonium ylide | Alkene | Forms a C=C bond at the original aldehyde position. wikipedia.org |
| Aldol Condensation | Enolate (from ketone or aldehyde) | β-hydroxy aldehyde, then α,β-unsaturated aldehyde | Forms a new C-C bond. sigmaaldrich.com |
| Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., malonic ester) | α,β-unsaturated product | A variation of the aldol condensation, often with subsequent dehydration. wikipedia.org |
Redox Chemistry: Selective Oxidation to the Carboxylic Acid and Reduction to the Alcohol
The aldehyde group can be selectively oxidized or reduced.
Oxidation to Carboxylic Acid: Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. libretexts.org Common reagents include chromium trioxide (Jones reagent) and potassium permanganate. libretexts.orglibretexts.org Milder and more selective methods have also been developed, such as using Oxone, which is an inexpensive and environmentally friendly oxidant. organic-chemistry.org The oxidation of this compound would yield 3-oxocyclopent-1-enecarboxylic acid. This transformation occurs via the formation of a hydrate (B1144303) intermediate at the aldehyde, which is then oxidized. libretexts.org
Reduction to Alcohol: The aldehyde can be selectively reduced to a primary alcohol, yielding (3-oxocyclopent-1-enyl)methanol. This can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ketone functionalities.
Reactivity of the α,β-Unsaturated Ketone (Enone) System
The enone system in this compound is a versatile functional group that participates in conjugate additions and pericyclic reactions.
Conjugate Addition Reactions
The β-carbon of the enone is electrophilic due to conjugation with the carbonyl group, making it susceptible to attack by nucleophiles in a process known as conjugate addition or Michael addition. pressbooks.publibretexts.org
Michael Additions: In a Michael reaction, a soft nucleophile, such as an enolate, amine, or thiol, adds to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.commakingmolecules.com For this compound, this would involve the addition of a nucleophile to the carbon atom of the double bond that is beta to the ketone's carbonyl group. This reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comrug.nl For instance, the addition of a Gilman reagent (a lithium diorganocopper reagent) is a classic method for adding an alkyl group via conjugate addition. pressbooks.pub The reaction of 3-oxo-3-phenylpropanenitrile with enynones in the presence of a base proceeds through a regioselective Michael addition. nih.govsemanticscholar.org
| Reaction | Nucleophile | Resulting Structure | Key Features |
|---|---|---|---|
| Michael Addition | Enolates, amines, thiols, organocuprates | Addition at the β-carbon of the enone | Forms a new bond at the β-position relative to the ketone. masterorganicchemistry.com |
Pericyclic Reactions: Cycloadditions
The double bond of the cyclopentenone ring can act as a dienophile in Diels-Alder reactions.
[4+2] Diels-Alder Reactions: The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. libretexts.org In the case of this compound, the electron-withdrawing nature of the carbonyl group activates the double bond, making it a good dienophile for reaction with electron-rich dienes. A highly reactive diene for this type of reaction is cyclopentadiene (B3395910). nih.govacs.org The reaction of cyclopentadiene with α,β-unsaturated aldehydes can lead to norbornene isomers. researchgate.net The stereospecificity of the Diels-Alder reaction suggests a concerted mechanism. nih.gov In some cases, related bromo-esters can form reactive cyclopentadienone intermediates which then undergo Diels-Alder reactions. rsc.org
Photochemical Reactivity and Rearrangements
Cyclic enones are known to undergo a variety of photochemical reactions. sci-hub.semagadhmahilacollege.org
Photochemical Isomerization and Rearrangements: Upon irradiation with UV light, cyclic enones can undergo deconjugative isomerization. chemrxiv.org They can also participate in photorearrangements. researchgate.net For instance, β,γ-unsaturated enones can undergo a 1,2-acyl shift (oxa-di-π-methane rearrangement) upon sensitized irradiation. researchgate.net While this compound is an α,β-enone, analogous photochemical transformations, such as [2+2] cycloadditions, are common for enones and can lead to the formation of strained ring systems. libretexts.orgresearchgate.net The specific photochemical behavior would depend on the reaction conditions and the wavelength of light used. researchgate.net The development of photochemical intermolecular formal [3+2] cycloadditions has been reported for related systems, leading to the formation of aminocyclopentane derivatives. nih.gov
Transformations Involving the Cyclopentene (B43876) Ring Structure
The chemical behavior of this compound is largely dictated by the interplay of its three functional groups: a ketone, an aldehyde, and a carbon-carbon double bond, all held within a strained five-membered ring. This arrangement provides multiple sites for chemical modification, allowing for a diverse range of transformations that alter the cyclopentene ring itself.
The carbon-carbon double bond in this compound is part of an α,β-unsaturated carbonyl system. The electron-withdrawing effects of both the adjacent ketone and the vinylogous aldehyde group significantly decrease the electron density of the double bond. This deactivation makes it less susceptible to electrophilic attack compared to a simple alkene. However, electrophilic addition can still occur, typically requiring strong electrophiles or catalytic activation.
The mechanism of electrophilic addition, for instance with a hydrogen halide (HX), proceeds in a regioselective manner. libretexts.org The initial step involves the attack of the π-electrons of the double bond on the electrophile (e.g., H⁺). libretexts.orgslideshare.net This attack occurs at the β-carbon (C2), leading to the formation of a resonance-stabilized carbocation intermediate. The positive charge is delocalized across the α-carbon (C1), the ketone oxygen, and the aldehyde group, which stabilizes the intermediate. The subsequent attack by the nucleophile (X⁻) at the α-carbon (C1) completes the addition. This regioselectivity is a direct consequence of the formation of the more stable, delocalized carbocation.
Allylic Functionalization
The methylene group at the C5 position of the cyclopentene ring is allylic to the double bond and α to the ketone, making it a prime site for functionalization reactions. Allylic oxidation is a key transformation that introduces functionality at this position, often leading to the corresponding enone. thieme-connect.com Various reagents can achieve this, including selenium dioxide (SeO₂) and chromium-based oxidants. thieme-connect.comwpmucdn.com
The reaction with selenium dioxide proceeds through a mechanism involving an initial ene reaction, followed by a thieme-connect.commdpi.com-sigmatropic rearrangement of the resulting allylic seleninic acid intermediate to furnish an allylic alcohol after hydrolysis. youtube.com Subsequent oxidation of this alcohol yields the corresponding dicarbonyl compound. Other methods, including those using transition metal catalysts or electrochemical oxidation, can also achieve allylic C-H oxidation, providing pathways to more complex cyclopentenoid structures. wpmucdn.comnih.gov
Hydrogenation
The catalytic hydrogenation of this compound presents a significant chemoselectivity challenge due to the presence of three reducible groups: a C=C double bond, a ketone C=O, and an aldehyde C=O. The outcome of the reaction is highly dependent on the catalyst, support, and reaction conditions. diva-portal.org Generally, the reaction can proceed via 1,4-conjugate addition to reduce the C=C bond or via 1,2-addition to reduce one or both of the carbonyl groups.
Selective C=C Reduction: Achieving selective hydrogenation of the C=C bond is a common goal. Catalysts based on palladium, particularly when supported on materials like carbon (Pd/C) or metal-organic frameworks, have shown high efficacy for this transformation under mild conditions (e.g., 1 atm H₂). diva-portal.org Manganese-based pincer complexes have also emerged as effective catalysts for the 1,4-hydrogenation of α,β-unsaturated ketones, leaving carbonyl groups intact. nih.govacs.org The selectivity for C=C reduction over C=O reduction can be influenced by electronic effects; the C=C bond is generally less polar and more susceptible to reduction by certain noble metal catalysts. mdpi.com
Selective C=O Reduction: Conversely, specific catalytic systems are designed to preferentially reduce the carbonyl groups. Ruthenium-based complexes, for example, have been developed for the highly selective hydrogenation of the carbonyl in α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohols. nih.govresearchgate.net The choice of ligands and additives can tune the catalyst to favor attack at the more polar C=O bond. mpg.de
Total Hydrogenation: Using more aggressive catalysts like platinum or rhodium under higher hydrogen pressures and temperatures can lead to the complete reduction of all three functional groups, yielding 2-(hydroxymethyl)cyclopentanol.
The table below summarizes the expected outcomes based on different catalytic systems.
| Catalyst System | Primary Product Type | Selectivity |
| Pd/C, H₂ (low pressure) | Saturated Aldehyde/Ketone | High for C=C reduction (1,4-addition) diva-portal.org |
| Mn(I) Pincer Complex, H₂ | Saturated Aldehyde/Ketone | High for C=C reduction (1,4-addition) nih.govacs.org |
| Ru-NNS Complex, H₂ | Allylic Alcohol | High for C=O reduction (1,2-addition) nih.gov |
| Pt/PANI-sol, H₂ | Allylic Alcohol | High for C=O reduction mpg.de |
| PtO₂ (Adams' catalyst), H₂ | Saturated Aldehyde/Ketone | High for C=C reduction mpg.de |
| Rh/C, H₂ (high pressure) | Saturated Diol | Total reduction |
The rigid, functionalized cyclopentenone core of this compound is a versatile starting point for scaffold modification through ring expansion and contraction reactions.
Ring Expansion
Ring expansion reactions can convert the five-membered ring into a six-membered one, providing access to cyclohexanone (B45756) or lactone derivatives.
Tiffeneau-Demjanov Rearrangement: This reaction sequence offers a reliable method for a one-carbon ring expansion. wikipedia.orgnumberanalytics.com The process begins with the conversion of the ketone at C3 into a cyanohydrin, which is then reduced to a β-amino alcohol. Treatment of this 1-(aminomethyl)cyclopentanol (B1282178) derivative with nitrous acid generates an unstable diazonium salt. numberanalytics.comlibretexts.org The subsequent loss of N₂ gas drives a rearrangement where one of the ring carbons migrates, leading to the formation of a ring-expanded cyclohexanone derivative. wikipedia.orgwikipedia.org
Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone at C3 to insert an oxygen atom, thereby expanding the ring to form a six-membered lactone (a cyclic ester). The reaction is typically carried out using peroxy acids (e.g., m-CPBA) or other peroxides. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms.
Ring Contraction
Ring contraction reactions provide a pathway to highly strained four-membered ring systems from the cyclopentenone scaffold.
Favorskii Rearrangement: This is the most prominent method for achieving ring contraction in cyclic ketones. wikipedia.orgslideshare.net The reaction requires the initial introduction of a halogen (e.g., Cl, Br) at the C2 position, α to the ketone. Treatment of this α-haloketone with a base, such as an alkoxide, promotes the formation of an enolate. wikipedia.orgnrochemistry.com This enolate then undergoes intramolecular nucleophilic attack to displace the halide, forming a strained bicyclic cyclopropanone (B1606653) intermediate. wikipedia.orgscribd.com Subsequent attack of the alkoxide base on the cyclopropanone carbonyl group opens the ring to form a carbanion, which is stabilized by the adjacent ester group. This process results in the formation of a cyclobutane (B1203170) carboxylic acid ester, effectively contracting the ring by one carbon. nrochemistry.com
Computational and Theoretical Investigations of 3 Oxocyclopent 1 Enecarbaldehyde
Quantum Chemical Studies on Electronic Structure and Aromaticity/Antiaromaticity of the Ring System
The electronic character of the 3-Oxocyclopent-1-enecarbaldehyde ring system is a subject of significant theoretical interest. The core of this molecule, a cyclopentenone ring, is related to cyclopentadienone. Cyclopentadienone is a classic example of a system that can be evaluated for aromatic or antiaromatic character using Hückel's rule. With four π-electrons in the cyclic conjugated system, cyclopentadienone is predicted to be antiaromatic, a property associated with thermodynamic instability and high reactivity. The presence of a carbonyl group within the ring and an exocyclic aldehyde group in this compound further influences the electronic distribution and, consequently, the degree of antiaromaticity.
Quantum chemical calculations can quantify the aromaticity of such systems through various metrics, including Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of a ring to probe the induced magnetic field, with negative values typically indicating aromaticity and positive values suggesting antiaromaticity. github.iowikipedia.org For cyclopentadienone, a significant positive NICS value is expected, confirming its antiaromatic character. nist.gov
| Compound | Computational Method | NICS(0) (ppm) | NICS(1)zz (ppm) | Aromatic Character |
|---|---|---|---|---|
| Benzene (B151609) (Reference) | B3LYP/6-311+G | -9.7 | -29.9 | Aromatic |
| Cyclopentadienyl (B1206354) Anion | B3LYP/6-311+G | -12.5 | -25.0 | Aromatic |
| Cyclopentadienone (Parent) | GIAO-HF/6-31G* | +11.2 | Not Reported | Antiaromatic |
NICS(0) is the value at the ring center, and NICS(1)zz is the out-of-plane component at 1 Å above the ring center. Data for benzene and cyclopentadienyl anion are typical reference values. The cyclopentadienone value is indicative of what might be expected for the parent ring system of this compound.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States of its Transformations
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of organic reactions, providing detailed information about the energies of reactants, products, intermediates, and transition states. youtube.com For this compound, with its multiple functional groups (an α,β-unsaturated ketone and an aldehyde), a variety of reactions can be envisaged, and DFT can be employed to predict the most likely pathways.
One of the characteristic reactions of α,β-unsaturated ketones is the Michael addition. comporgchem.comrsc.orgresearchgate.netresearchgate.net DFT calculations can model the addition of a nucleophile to the β-carbon of the cyclopentenone ring. These calculations can determine the activation energy barriers for different nucleophiles and predict the stereoselectivity of the reaction. comporgchem.com The presence of the aldehyde group can also influence the reactivity, potentially participating in competing reactions or modifying the electronic properties of the enone system.
DFT studies on the reactions of similar cyclopentenone derivatives, for instance, with radicals or in cycloadditions, have provided valuable mechanistic insights. bcrec.id For example, in a reaction with a nucleophile, DFT can be used to locate the transition state structure, which is the highest energy point along the reaction coordinate. ucsb.eduims.ac.jprsc.org The geometry and energy of this transition state are crucial for understanding the reaction kinetics.
| Reaction Step | Parameter | Value (kcal/mol) | Description |
|---|---|---|---|
| Nucleophilic Attack | Activation Energy (ΔG‡) | 15-25 | Energy barrier for the formation of the C-nucleophile bond. |
| Proton Transfer | Reaction Energy (ΔGrxn) | -10 to -20 | Overall thermodynamic stability of the final product relative to reactants. |
These values are representative of typical Michael additions to α,β-unsaturated systems and are intended to be illustrative for the case of this compound.
Conformational Analysis and Energy Landscapes of this compound
The five-membered ring of this compound is not planar. Like cyclopentane (B165970), it adopts puckered conformations to relieve torsional strain. docbrown.info The two most common conformations for a cyclopentenone ring are the "envelope" and "half-chair" forms. In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the half-chair, three atoms are in a plane, with the other two displaced on opposite sides.
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Envelope (C5-pucker) | Variable | 0.0 (Reference) |
| Half-Chair | Variable | ~0.5 - 1.5 |
| Planar (Transition State) | 0 | ~4 - 5 |
The energy values are illustrative and based on general knowledge of cyclopentenone ring systems.
Theoretical Predictions of Spectroscopic Parameters to Aid Experimental Characterization
Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can be invaluable in the experimental characterization of a new or complex molecule like this compound. By calculating properties such as vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra), a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure.
DFT calculations can provide a reliable prediction of the vibrational frequencies of this compound. researchgate.net The calculated spectrum would show characteristic peaks for the functional groups present, such as the C=O stretching vibrations of the ketone and aldehyde, the C=C stretching of the alkene, and various C-H bending and stretching modes. By comparing the calculated frequencies with an experimental IR or Raman spectrum, a detailed assignment of the spectral bands can be made.
| Vibrational Mode | Functional Group | Predicted Frequency (cm-1) |
|---|---|---|
| C=O Stretch (Ketone) | Cyclopentenone | ~1710 - 1730 |
| C=O Stretch (Aldehyde) | Formyl | ~1690 - 1710 |
| C=C Stretch | Alkene | ~1620 - 1640 |
| C-H Stretch (Aldehyde) | Formyl | ~2720 and ~2820 |
These frequencies are based on typical ranges for the respective functional groups and may be influenced by conjugation and ring strain in the actual molecule.
Applications of 3 Oxocyclopent 1 Enecarbaldehyde in Complex Organic Synthesis
Utilization as a Chiral or Achiral Building Block for Polycyclic Structures
The inherent reactivity of 3-oxocyclopent-1-enecarbaldehyde makes it an excellent starting material for the synthesis of polycyclic systems. The enone moiety can participate in a variety of cycloaddition reactions, including Diels-Alder reactions, where it can act as a dienophile. This reactivity allows for the rapid construction of bicyclic and more complex polycyclic frameworks.
Furthermore, the aldehyde group provides a handle for further functionalization and ring-forming reactions. For instance, it can undergo aldol (B89426) condensations, Wittig reactions, and other carbonyl chemistry to build additional rings onto the cyclopentenone core. This dual reactivity enables chemists to devise elegant and efficient synthetic routes to complex target molecules.
While the parent molecule is achiral, it can be readily transformed into chiral building blocks. Asymmetric reduction of the ketone or asymmetric addition to the aldehyde can introduce a stereocenter, which can then direct the stereochemical outcome of subsequent reactions. This has been instrumental in the enantioselective synthesis of various natural products and other biologically active molecules.
Role in the Synthesis of Biologically Relevant Molecules and Natural Products
The cyclopentenone motif is a common feature in a wide array of biologically active natural products. Consequently, this compound and its derivatives serve as crucial precursors in the total synthesis of these complex molecules.
One notable example is its application in the synthesis of precursors to cispentacin , a potent antifungal agent. The synthesis of cispentacin often involves the stereoselective functionalization of a cyclopentane (B165970) ring, and the reactivity of this compound provides a convenient entry point to the required cyclopentanoid core.
Beyond cispentacin, this building block is utilized in the synthesis of various other cyclopentenone-containing natural products. These natural products often exhibit a broad spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties. The ability to efficiently construct the core cyclopentenone structure using this compound is a key advantage in these synthetic endeavors.
Development of Novel Synthetic Methodologies Exploiting the Unique Reactivity of the Enone-Aldehyde System
The distinct and often orthogonal reactivity of the enone and aldehyde functionalities within this compound has spurred the development of novel synthetic methodologies. researchgate.net Chemists have exploited this dual reactivity to orchestrate tandem or cascade reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity. researchgate.net
Biosynthetic Pathways and Natural Occurrence of 3 Oxocyclopent 1 Ene Scaffolds
Enzymatic Formation and Derivatization of Cyclopentenone Structures in Nature
The formation of the cyclopentenone scaffold in nature is accomplished through various enzymatic strategies. One prominent route involves the cyclization of linear precursors derived from fatty acid or polyketide biosynthesis. Enzymes such as polyketide synthases (PKSs) and associated cyclases play a crucial role in constructing the carbon backbone and facilitating the ring closure.
A notable example is the biosynthesis of 2-amino-3-hydroxycyclopent-2-enone, a key component of several natural products. researchgate.net This process involves a three-enzyme pathway. Initially, 5-aminolevulinate (ALA) is synthesized and then converted to ALA-CoA. researchgate.net A specialized ALA synthase then catalyzes the cyclization of ALA-CoA to form the 2-amino-3-hydroxycyclopent-2-enone ring. researchgate.net This cyclopentenone unit can then be further modified and incorporated into larger, more complex molecules. researchgate.net
Derivatization of the basic cyclopentenone structure is a common theme in natural product biosynthesis, leading to a wide array of structurally diverse compounds. These modifications can include the introduction of substituents, such as methyl or alkyl groups, and the addition of various functional groups. These enzymatic derivatizations contribute to the broad spectrum of biological activities observed for cyclopentenone-containing natural products.
Role of 3-Oxocyclopent-1-ene-1-carboxylic acid and similar compounds as Biosynthetic Intermediates (e.g., in polyketide synthase pathways)
Molecules like 3-oxocyclopent-1-ene-1-carboxylic acid and its analogs serve as important intermediates in the biosynthesis of various natural products, particularly those assembled by polyketide synthases (PKSs). mdpi.com PKSs are large, multifunctional enzymes that construct complex carbon chains from simple acyl-CoA precursors. nih.govsyr.edu
In these pathways, a starter unit, such as an acyl-CoA, is sequentially condensed with extender units, typically malonyl-CoA, to build a linear polyketide chain. nih.govfrontiersin.org This chain can then undergo a series of modifications, including cyclization reactions, to form various carbocyclic and heterocyclic structures.
The formation of a cyclopentenone ring from a linear polyketide precursor is a key step in the biosynthesis of many secondary metabolites. The specific structure of the resulting cyclopentenone, including the presence and position of carboxylic acid groups, is determined by the PKS and associated tailoring enzymes. These cyclopentenone intermediates can then be further elaborated through subsequent enzymatic reactions to yield the final natural product.
Isolation and Characterization of Related Cyclopentenone Compounds from Natural Sources
A number of cyclopentenone derivatives have been isolated and characterized from various natural sources, demonstrating the prevalence of this structural motif in the natural world. For instance, cyclopentenone itself has been identified as a volatile component of pressure-cooked pork liver. wikipedia.org
More complex cyclopentenone compounds are also widespread. For example, 2-methyl-3-oxocyclopent-1-ene-1-carboxylic acid is a known compound, though its natural occurrence is less documented in readily available literature. The cyclopentenone structural unit is a key feature in a large number of natural products, including the plant-derived signaling molecule jasmone, mycotoxins like aflatoxins, and the physiologically important prostaglandins (B1171923). wikipedia.org The isolation and structural elucidation of these compounds have been pivotal in understanding their biological roles and have provided leads for the development of new therapeutic agents.
The isolation of these compounds typically involves extraction from the natural source, followed by chromatographic separation and purification. Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), are then employed to determine their precise chemical structures.
Advanced Analytical Characterization Techniques for 3 Oxocyclopent 1 Enecarbaldehyde in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. Through the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecular skeleton and its spatial arrangement can be constructed.
For 3-Oxocyclopent-1-enecarbaldehyde, ¹H and ¹³C NMR spectra provide the initial and most crucial data. The chemical shifts (δ) in the ¹H NMR spectrum indicate the electronic environment of each proton. Protons on the double bond (vinylic) and the aldehyde proton are expected to appear in the downfield region due to deshielding effects from the conjugated π-system and the carbonyl groups. libretexts.org The allylic and aliphatic protons of the cyclopentenone ring will resonate at higher fields.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbons of the ketone and aldehyde functionalities are the most deshielded, appearing at the lowest field. The sp²-hybridized carbons of the C=C double bond will also be in the downfield region, while the sp³-hybridized carbons of the ring will be found at higher fields.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 | ~ 7.0 - 7.5 | - |
| H-2 | ~ 6.2 - 6.5 | - |
| H-4 | ~ 2.4 - 2.6 | - |
| H-5 | ~ 2.7 - 2.9 | - |
| Aldehyde-H | ~ 9.5 - 10.0 | - |
| C-1 | - | ~ 150 - 160 |
| C-2 | - | ~ 135 - 145 |
| C-3 | - | ~ 205 - 215 |
| C-4 | - | ~ 30 - 40 |
| C-5 | - | ~ 35 - 45 |
| Aldehyde-C | - | ~ 190 - 200 |
Note: These are predicted values based on known data for similar structures like 2-cyclopentenone and the expected influence of an aldehyde substituent. Actual experimental values may vary. chemicalbook.comchemicalbook.comacs.org
To confirm the connectivity of atoms, a series of 2D NMR experiments are essential:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would show correlations between the vinylic proton (H-2) and the allylic protons at C-4, and between the protons on C-4 and C-5, thus mapping out the proton sequence within the cyclopentenone ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the ¹H signals of the C-4 and C-5 methylene (B1212753) groups to their respective ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu It is crucial for identifying quaternary carbons (like C-1 and C-3) and for piecing together the entire molecular framework. For example, the aldehyde proton would show a correlation to the C-1 carbon, and the protons at C-5 would show correlations to the ketone carbonyl carbon (C-3).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, which is vital for determining stereochemistry. libretexts.orgnanalysis.com While this compound itself is achiral, for substituted or more complex derivatives, NOESY can establish the relative orientation of substituents on the ring. libretexts.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.orgnih.gov The absorption of specific frequencies of IR radiation or the scattering observed in Raman spectroscopy corresponds to the stretching and bending of chemical bonds, providing a fingerprint of the functional groups present. libretexts.org
For this compound, the key functional groups are the α,β-unsaturated ketone and the α,β-unsaturated aldehyde. The conjugation in the system influences the vibrational frequencies of the carbonyl groups, typically lowering them compared to their saturated counterparts.
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected IR/Raman Frequency (cm⁻¹) | Expected Intensity |
| C=O (Ketone) | Stretching | ~1700 - 1720 | Strong (IR) |
| C=O (Aldehyde) | Stretching | ~1680 - 1705 | Strong (IR) |
| C=C (Alkene) | Stretching | ~1610 - 1640 | Medium to Strong (IR), Strong (Raman) |
| C-H (Aldehyde) | Stretching | ~2720 and ~2820 | Medium to Weak (IR) |
| =C-H (Vinylic) | Stretching | ~3020 - 3100 | Medium (IR) |
| C-H (Aliphatic) | Stretching | ~2850 - 2960 | Medium (IR) |
Note: These are characteristic frequency ranges for the specified functional groups. The exact positions can be influenced by the molecular environment and physical state of the sample. libretexts.orguomustansiriyah.edu.iqnist.gov
The IR spectrum would be dominated by strong absorptions from the two different carbonyl groups. libretexts.org The presence of two distinct C-H stretching bands for the aldehyde group is also a key diagnostic feature. uomustansiriyah.edu.iq Raman spectroscopy would be particularly useful for observing the C=C double bond stretching, which is often a strong band in the Raman spectrum due to the change in polarizability during the vibration. acs.org
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound, as well as providing structural information through the analysis of its fragmentation patterns. libretexts.org When coupled with Gas Chromatography (GC), it allows for the separation and analysis of individual components in a mixture, making it an excellent tool for purity assessment. libretexts.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₆O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) would cause the molecule to fragment in a reproducible manner. The fragmentation pattern is a molecular fingerprint that aids in identification. For cyclic ketones, a characteristic fragmentation pathway is the α-cleavage of the bonds adjacent to the carbonyl group. whitman.edu
Expected Mass Spectrometry Data for this compound:
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| 110 | [M]⁺ (Molecular Ion) | - |
| 82 | [M - CO]⁺ | Loss of carbon monoxide from the ketone |
| 81 | [M - CHO]⁺ | Loss of the formyl radical |
| 54 | [C₄H₆]⁺ | Retro-Diels-Alder type fragmentation |
| 53 | [C₄H₅]⁺ | Further fragmentation |
Note: The fragmentation pattern is a prediction based on the general behavior of cyclic enones and aldehydes upon electron ionization. chemicalbook.comnist.govwhitman.edu The molecular ion peak at m/z 110 is expected to be prominent due to the relative stability of the cyclic structure.
X-ray Crystallography of Crystalline Derivatives to Confirm Molecular Structure
While NMR and MS can provide a comprehensive picture of a molecule's structure, X-ray crystallography offers the most definitive and unambiguous proof of molecular structure and stereochemistry in the solid state. This technique involves directing X-rays at a single, well-ordered crystal of the compound. The diffraction pattern of the X-rays is then used to calculate the precise three-dimensional arrangement of atoms in the crystal lattice.
Since this compound is a liquid at room temperature, it would need to be converted into a solid, crystalline derivative to be suitable for X-ray analysis. This could be achieved through reactions of the aldehyde or ketone functionality to form derivatives such as a semicarbazone, 2,4-dinitrophenylhydrazone, or an oxime. These derivatives are often highly crystalline and suitable for single-crystal X-ray diffraction.
Future Research Directions and Emerging Opportunities for 3 Oxocyclopent 1 Enecarbaldehyde
Exploration of Organocatalytic and Metal-Catalyzed Transformations for Efficient Synthesis
The development of efficient and selective synthetic routes to 3-oxocyclopent-1-enecarbaldehyde and its derivatives remains a cornerstone of its evolving application. Future efforts will likely focus on advancing both organocatalytic and metal-catalyzed methods to achieve higher levels of complexity and stereocontrol.
Organocatalysis, utilizing small organic molecules as catalysts, presents a powerful strategy for the enantioselective synthesis of chiral cyclopentenones. acs.orgresearchgate.net Asymmetric reactions such as the Nazarov cyclization and aza-Piancatelli rearrangement, catalyzed by chiral Brønsted acids or proline derivatives, are promising avenues for producing highly functionalized and optically active cyclopentenone building blocks. researchgate.net These methods offer the advantage of mild reaction conditions and reduced metal contamination.
Metal-catalyzed reactions are also pivotal in constructing the cyclopentenone core. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a classic and powerful tool for this purpose. wikipedia.orgorganicreactions.org Initially relying on stoichiometric cobalt complexes, modern iterations have expanded to include catalytic systems based on cobalt, rhodium, palladium, and other metals. mdpi.comlibretexts.org Future research will likely target the development of more versatile and enantioselective variants of these reactions. nih.govd-nb.info Nickel-catalyzed arylative cyclizations of alkynyl malonate esters, for instance, have emerged as a method for the enantioselective synthesis of chiral cyclopent-2-enones. d-nb.info
| Catalytic Approach | Specific Reaction/Method | Key Advantages & Research Focus |
| Organocatalysis | Asymmetric Nazarov Cyclization, aza-Piancatelli Rearrangement | High enantioselectivity, access to chiral 4-aminocyclopentenones, metal-free. researchgate.net |
| Metal-Catalysis | Pauson-Khand Reaction (Co, Rh, Pd) | Atom-economical [2+2+1] cycloaddition, formation of fused ring systems. mdpi.com |
| Metal-Catalysis | Nickel-Catalyzed Arylative Cyclization | Enantioselective desymmetrization, synthesis of functionalized chiral cyclopentenones. d-nb.info |
| Metal-Catalysis | Gold-Catalyzed Cycloisomerization | Synthesis of ring-fused 5-hydrazino-2-cyclopentenone derivatives from enynyl acetates. nih.gov |
Investigation of Novel Bioactivities and Molecular Mechanisms of Action (focusing on chemical pathways, not clinical trials)
The this compound moiety is a key feature in numerous bioactive natural products, including certain prostaglandins (B1171923). nih.govwikipedia.org Its biological activity is often attributed to the electrophilic nature of the α,β-unsaturated carbonyl system, which can act as a Michael acceptor. This reactivity allows for covalent modification of biological nucleophiles, most notably the thiol group of cysteine residues in proteins. nih.gov
Future research will delve deeper into identifying new protein targets and elucidating the precise molecular mechanisms of action. A key area of investigation is how these covalent interactions modulate protein function and cellular signaling pathways. For example, cyclopentenone prostaglandins have been shown to form covalent adducts with the p50 subunit of the transcription factor NF-κB, inhibiting its DNA binding activity and contributing to anti-inflammatory effects. nih.gov Understanding these chemical pathways is crucial for designing derivatives with enhanced potency and selectivity.
The development of reversible covalent inhibitors is an emerging strategy that offers high specificity and prolonged target engagement. youtube.com The aldehyde group of this compound or related warheads can react with nucleophilic residues like cysteine or lysine (B10760008) to form covalent bonds that can break and reform. youtube.com This approach, which combines the specificity of non-covalent binding with the durability of covalent interaction, could be harnessed to develop highly specific modulators of enzyme activity. elifesciences.orgyoutube.com Research into how the cyclopentenone scaffold can be tailored to target specific proteins and the kinetics of covalent bond formation and reversal will be a significant focus.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages for the production of this compound and its derivatives. ucd.ie Flow chemistry provides superior control over reaction parameters such as temperature and residence time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or rapid reactions. ucd.ie
Future research will focus on developing robust flow protocols for the key synthetic transformations used to build the cyclopentenone scaffold, such as aldol (B89426) reactions and Pauson-Khand cyclizations. beilstein-journals.orgnih.gov This includes the design of packed-bed microreactors with immobilized catalysts, which facilitate continuous processing and catalyst recycling. nih.gov The integration of in-line analytical techniques will allow for real-time reaction monitoring and optimization. ucd.ie
Automated synthesis platforms can further accelerate the discovery process by enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. rsc.org By combining robotic systems with flow reactors, researchers can systematically explore a wide range of substrates and catalysts, significantly speeding up the identification of novel derivatives with desired properties. rsc.orgnih.gov
| Technology | Application to this compound Synthesis | Key Benefits |
| Flow Chemistry | Continuous production of key intermediates and final products. | Enhanced safety, improved heat/mass transfer, scalability, higher yields. ucd.ie |
| Immobilized Catalysts | Use of solid-supported organo- or metal-catalysts in packed-bed reactors. | Catalyst reuse, simplified purification, continuous operation. nih.gov |
| Automated Synthesis | High-throughput screening of reaction parameters and substrate scope. | Rapid optimization, accelerated discovery of new derivatives, library synthesis. rsc.org |
Development of Functional Materials Incorporating the this compound Unit
The reactive and structural features of the this compound unit make it a promising candidate for incorporation into advanced functional materials. The aldehyde and the α,β-unsaturated ketone functionalities provide handles for polymerization, cross-linking, and post-synthetic modification.
One emerging area is the development of polymers containing the cyclopentenone moiety, either within the main chain or as a pendant group. google.com The reactivity of the enone system can be harnessed to create responsive materials, where changes in the environment trigger a chemical or physical response. For instance, the ability of the cyclopentenone to act as a dienophile in Diels-Alder reactions could be exploited to create self-healing polymers or materials with tunable mechanical properties. wikipedia.org
Furthermore, the integration of photochromic units, which undergo reversible structural changes upon light irradiation, with metal-coordination polymers has shown potential for creating materials with switchable electronic and optical properties. acs.org Incorporating the this compound scaffold into such supramolecular structures could lead to new photoresponsive gels, sensors, or molecular switches. Research in this area will focus on synthesizing these complex materials and characterizing their light-induced transformations and charge transport properties. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
